molecular formula C31H57N11O9 B11930368 cyclo(RLsKDK)

cyclo(RLsKDK)

Cat. No.: B11930368
M. Wt: 727.9 g/mol
InChI Key: RMLJWJUSXLSCMR-RCTKEMKKSA-N
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Description

Cyclo(Arg-Leu-D-Ser-Lys-Asp-Lys), commonly referred to as cyclo(RLsKDK), is a cyclic peptide known for its potent inhibitory effects on the metalloproteinase ADAM8.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclo(Arg-Leu-D-Ser-Lys-Asp-Lys) involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. The peptide chain is then cyclized to form the cyclic structure. The reaction conditions typically involve the use of coupling reagents like HBTU or HATU and bases such as DIPEA .

Industrial Production Methods

Industrial production of cyclo(Arg-Leu-D-Ser-Lys-Asp-Lys) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The final product undergoes rigorous purification processes, including high-performance liquid chromatography (HPLC), to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

Cyclo(Arg-Leu-D-Ser-Lys-Asp-Lys) primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

Cyclo(Arg-Leu-D-Ser-Lys-Asp-Lys) has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and cyclization techniques.

    Biology: Investigated for its role in inhibiting ADAM8, which is involved in various biological processes including cell adhesion and migration.

    Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases and cancer.

    Industry: Utilized in the development of novel therapeutic agents and as a tool for drug discovery.

Mechanism of Action

Cyclo(Arg-Leu-D-Ser-Lys-Asp-Lys) exerts its effects by specifically inhibiting the metalloproteinase ADAM8. It binds to the disintegrin domain of ADAM8, preventing its enzymatic activity. This inhibition leads to reduced cell invasion and metastasis, particularly in cancer cells. The compound also affects signaling pathways such as the ERK1/2 pathway, contributing to its anti-cancer properties .

Comparison with Similar Compounds

Similar Compounds

  • Cyclo(Arg-Leu-D-Ser-Lys-Asp-Lys) TFA
  • Cyclo(Arg-Leu-D-Ser-Lys-Asp-Lys) HCl

Uniqueness

Cyclo(Arg-Leu-D-Ser-Lys-Asp-Lys) stands out due to its high specificity and potency in inhibiting ADAM8. Its cyclic structure provides enhanced stability and bioavailability compared to linear peptides. Additionally, its ability to reduce tumor load and improve survival rates in animal models highlights its therapeutic potential .

Properties

Molecular Formula

C31H57N11O9

Molecular Weight

727.9 g/mol

IUPAC Name

2-[(2S,5S,8S,11S,14R,17S)-5,17-bis(4-aminobutyl)-8-[3-(diaminomethylideneamino)propyl]-14-(hydroxymethyl)-11-(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]acetic acid

InChI

InChI=1S/C31H57N11O9/c1-17(2)14-21-28(49)42-23(16-43)30(51)39-19(9-4-6-12-33)26(47)41-22(15-24(44)45)29(50)38-18(8-3-5-11-32)25(46)37-20(27(48)40-21)10-7-13-36-31(34)35/h17-23,43H,3-16,32-33H2,1-2H3,(H,37,46)(H,38,50)(H,39,51)(H,40,48)(H,41,47)(H,42,49)(H,44,45)(H4,34,35,36)/t18-,19-,20-,21-,22-,23+/m0/s1

InChI Key

RMLJWJUSXLSCMR-RCTKEMKKSA-N

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN)CC(=O)O)CCCCN)CO

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC(=O)O)CCCCN)CO

Origin of Product

United States

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